Tri(2-furyl)phosphine
Overview
Description
Tri(2-furyl)phosphine is an organophosphorus compound with the chemical formula C₁₂H₉O₃P. It is characterized by the presence of three furan rings attached to a central phosphorus atom. This compound is known for its utility as a ligand in various chemical reactions, particularly in transition metal-catalyzed processes .
Mechanism of Action
Target of Action
Tri(2-furyl)phosphine, also known as TFP, is primarily used as a phosphine ligand in transition-metal mediated organic synthesis . It plays a crucial role in various reactions, including the Wittig reaction , Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Negishi Coupling, Oxidations, Stille Coupling, Suzuki-Miyaura Coupling, Cycloisomerizations, and Sonogashira Coupling .
Mode of Action
The mode of action of this compound is largely dependent on the type of reaction it is involved in. For instance, in the Wittig reaction, it is used to improve (Z) selectivity . In transition-metal mediated organic synthesis, it acts as a ligand, facilitating the reaction by coordinating with the metal center .
Biochemical Pathways
For instance, in the case of the Wittig reaction, it is involved in the formation of alkenes from aldehydes or ketones .
Result of Action
The result of this compound’s action is the facilitation of various organic synthesis reactions. For example, in the Wittig reaction, it helps improve (Z) selectivity . In another instance, it has been found to suppress the formation of fragile Li2CO3 to generate more stable LiF, LixPOyFz, and additional organic phosphorus species on the electrode surface, thereby preventing cation disorder and irreversible phase transitions .
Biochemical Analysis
Biochemical Properties
As a phosphine ligand, it is known to participate in several types of reactions including Buchwald-Hartwig Cross Coupling, Cycloisomerizations, Heck Reaction, Negishi Coupling, Oxidations, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Cellular Effects
It has been used as an electrolyte additive to induce the formation of robust solid electrolyte interface (SEI) films on cathode and anode surfaces, which can significantly improve the cyclability of commercial LiNi 0.8 Co 0.1 Mn 0.1 O 2 /graphite pouch cells at 45 °C and reduce cell impedance during cycling .
Molecular Mechanism
As a phosphine ligand, it is known to participate in several types of reactions, suggesting it may interact with biomolecules through these mechanisms .
Temporal Effects in Laboratory Settings
It is known to be air sensitive and should be stored in a dark place, sealed, and at room temperature .
Metabolic Pathways
As a phosphine ligand, it is known to participate in several types of reactions, suggesting it may interact with enzymes or cofactors involved in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tri(2-furyl)phosphine can be synthesized through a multi-step process involving the reaction of furan with phosphorus trichloride in the presence of a base such as triethylamine. The reaction typically proceeds as follows:
- Furan is reacted with phosphorus trichloride in an inert atmosphere.
- The mixture is then treated with a base to neutralize the hydrochloric acid formed during the reaction.
- The product is purified through recrystallization or distillation .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Tri(2-furyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in the formation of metal-phosphine complexes.
Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions such as the Heck, Suzuki, and Stille reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Substitution: Metal salts like palladium acetate or nickel chloride are common.
Coupling Reactions: Conditions typically involve the use of a base (e.g., potassium carbonate) and a solvent (e.g., toluene or dimethylformamide).
Major Products:
Oxidation: Phosphine oxides.
Substitution: Metal-phosphine complexes.
Coupling Reactions: Coupled organic products such as biaryls or styrenes.
Scientific Research Applications
Tri(2-furyl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.
Biology: It is involved in the synthesis of biologically active compounds.
Industry: It is used in the production of fine chemicals and materials.
Comparison with Similar Compounds
Triphenylphosphine: Similar in structure but with phenyl groups instead of furan rings.
Tri(o-tolyl)phosphine: Contains o-tolyl groups instead of furan rings.
Tri(2-thienyl)phosphine: Contains thienyl groups instead of furan rings.
Uniqueness: Tri(2-furyl)phosphine is unique due to the presence of furan rings, which provide distinct electronic and steric properties compared to other phosphines. The furan rings are electron-rich, which can enhance the electron density on the phosphorus atom, making it a more effective ligand in certain catalytic processes .
Properties
IUPAC Name |
tris(furan-2-yl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9O3P/c1-4-10(13-7-1)16(11-5-2-8-14-11)12-6-3-9-15-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQYXUGCCKQSRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)P(C2=CC=CO2)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334690 | |
Record name | Tri(2-furyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5518-52-5 | |
Record name | Tri(2-furyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tris(furan-2-yl)phosphane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tri(2-furyl)phosphine?
A1: this compound has the molecular formula C12H9O3P and a molecular weight of 232.17 g/mol.
Q2: What is unique about the structure of this compound?
A2: Unlike typical arylphosphines, this compound exhibits a distorted conformation rather than a propeller-like arrangement of its furyl rings. This distortion arises from the variation in O–P–C–C torsion angles within the molecule. []
Q3: How does the presence of the 2-furyl groups influence the electronic properties of this compound compared to triphenylphosphine?
A3: The 2-furyl groups in TFP are considered electron-withdrawing compared to the phenyl groups in triphenylphosphine. This makes TFP a weaker σ-donor and a stronger π-acceptor ligand. [, ]
Q4: What spectroscopic data is available for characterizing this compound?
A4: this compound can be characterized using various spectroscopic methods, including NMR spectroscopy (1H, 13C, 31P) and IR spectroscopy. X-ray crystallography studies have also provided valuable insights into its solid-state structure. [, , ]
Q5: Why is this compound often preferred over triphenylphosphine in Palladium-catalyzed Stille cross-coupling reactions?
A5: this compound, due to its weaker electron-donating ability, can accelerate Stille reactions by facilitating the rate-determining transmetalation step. This often leads to milder reaction conditions and reduced formation of unwanted byproducts. []
Q6: How is this compound employed in the synthesis of alkynes?
A7: this compound, in conjunction with a Palladium catalyst, enables the synthesis of both symmetrical and unsymmetrical 1,3-diynes. For symmetrical diynes, a Palladium/TFP catalyst system is used with 1,1-dibromo-1-alkenes as starting materials. Unsymmetrical diynes are accessed via Sonogashira coupling of 1,1-dibromo-1-alkenes with terminal alkynes using a Palladium catalyst, TFP as the ligand, and copper iodide as an additive. [, ]
Q7: What role does this compound play in the synthesis of heterocyclic compounds?
A8: this compound has been successfully employed in the Palladium-catalyzed synthesis of various heterocycles. For instance, it is utilized in the synthesis of 2,5-disubstituted oxazoles from N-propargylamides and aryl iodides. [] Additionally, it plays a key role in a one-pot approach for constructing eight-membered rings onto indoles, forming dihydrocycloocta[b]indoles. []
Q8: Are there examples of this compound being used in Rhodium-catalyzed reactions?
A9: Yes, this compound has proven effective in Rhodium-catalyzed reactions. One notable example is the diastereoselective reductive aldol addition of vinyl ketones, where cationic rhodium complexes modified with TFP show high syn-diastereoselectivity. [] Another application is in the Rhodium-catalyzed hydroboration of terminal alkynes with pinacolborane, where TFP proves superior to triphenylphosphine, yielding alkenylboronates with enhanced reaction rates and cleaner products. []
Q9: What are the advantages of using this compound in gold catalysis?
A10: In gold catalysis, this compound has demonstrated its utility in promoting ring-opening rearrangements of cyclopropenes. The specific choice of gold catalyst, either TFP-Au(MeCN)SbF6 or PNP(AuNTf2)2, dictates the reaction pathway, leading to either polysubstituted naphthols or aryl-substituted furans, respectively. This selectivity highlights the unique reactivity enabled by TFP in gold catalysis. []
Q10: Is this compound air-stable?
A10: this compound is air-sensitive and should be handled under an inert atmosphere to prevent oxidation.
Q11: How is this compound typically stored?
A11: To maintain its reactivity, this compound is best stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.
Q12: Are there any specific precautions needed when handling this compound?
A12: Due to its air sensitivity, handling this compound should be done using standard Schlenk techniques or in a glovebox to minimize exposure to air and moisture. Appropriate personal protective equipment should always be worn.
Q13: Have computational studies been conducted on this compound?
A14: Yes, computational methods such as Density Functional Theory (DFT) calculations have been employed to investigate the electronic properties and reactivity of this compound and its metal complexes. []
Q14: How do modifications to the 2-furyl rings of this compound affect its properties?
A15: Introducing substituents onto the 2-furyl rings can alter the electronic and steric properties of this compound, influencing its coordination ability and catalytic activity. For example, replacing a 2-furyl group with a phenyl group can impact the 77Se NMR chemical shifts in phosphine selenides. []
Q15: Are there other heteroaryl phosphines with similar applications to this compound?
A16: Yes, tri(2-thienyl)phosphine is a related heteroaryl phosphine that exhibits both similarities and differences compared to TFP. While both can form gold(I) complexes, their coordination behaviors and intermolecular interactions can differ. []
Q16: How is this compound prepared?
A17: this compound is typically synthesized by reacting 2-furyllithium with phosphorus trichloride under controlled conditions. [, ]
Q17: Has this compound been used in the development of sensors for metal ions?
A18: Yes, this compound has been investigated for its potential in metal ion sensing. For example, a method for palladium detection utilizes this compound and hydrazine (NH2NH2) to enable the palladium-catalyzed deallylation of a fluorogenic chemodosimeter, providing a colorimetric or fluorometric signal in the presence of palladium. []
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